1-(2-morpholin-4-yl-2-oxoethyl)-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-indol-1-yl-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-14(15-7-9-18-10-8-15)11-16-6-5-12-3-1-2-4-13(12)16/h1-6H,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIDDBCFQQHQJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 2 Morpholin 4 Yl 2 Oxoethyl 1h Indole and Its Analogues
Diverse Synthetic Pathways to the Indole (B1671886) Ring System
The construction of the foundational indole ring can be accomplished through a variety of classical and modern synthetic strategies. These methods offer pathways to both the parent indole and substituted derivatives, providing a versatile toolkit for chemists. derpharmachemica.com
Contemporary Advances in Indole Nucleus Formation
While classical methods such as the Fischer, Larock, and Madelung syntheses remain fundamental, recent years have seen the emergence of powerful new techniques, particularly those leveraging transition-metal catalysis. derpharmachemica.com A significant area of advancement is the use of C-H activation, which provides an atom-economical route to indole scaffolds by avoiding the need for pre-functionalized substrates. indianchemicalsociety.com Various transition metals, including palladium, rhodium, ruthenium, and copper, have been successfully employed to catalyze the construction of the indole ring via C(sp²)-H and C(sp³)-H activation pathways. derpharmachemica.comindianchemicalsociety.com
Palladium-catalyzed domino reactions, for instance, have been effectively used to synthesize complex fused indole skeletons from alkyne-tethered ortho-haloanilines. nih.gov Furthermore, photocatalytic methods have been developed, such as the ruthenium(II)-catalyzed synthesis of N-arylindoles, which proceed under mild conditions using visible light. thieme-connect.combohrium.com These contemporary methods not only offer alternative routes to the indole nucleus but also expand the scope of accessible structures with diverse functionalities.
Table 1: Overview of Selected Indole Synthesis Methods
| Method Name | Precursors | Key Features |
|---|---|---|
| Fischer Indole Synthesis | Arylhydrazines and aldehydes/ketones | Acid-catalyzed cyclization; one of the most widely used classical methods. |
| Larock Indole Synthesis | o-Iodoanilines and disubstituted alkynes | Palladium-catalyzed annulation; allows for significant substitution patterns. nih.gov |
| Madelung Synthesis | N-acyl-o-toluidines | Intramolecular cyclization using a strong base at high temperatures. |
| C-H Activation/Annulation | Anilines and alkynes/alkenes | Transition-metal (e.g., Rh, Ru, Pd) catalyzed; high atom economy. indianchemicalsociety.combohrium.com |
| Photocatalytic Synthesis | o-Azidostilbenes or similar | Metal-catalyzed (e.g., Ru) or metal-free approaches using light; mild reaction conditions. thieme-connect.com |
Regioselective Synthesis Strategies for Substituted Indoles
Achieving specific substitution patterns on the indole ring is a central challenge in synthetic chemistry. The inherent reactivity of the indole nucleus favors electrophilic substitution at the C3 position. rsc.org However, strategies have been developed to target other positions selectively.
Functionalization at the C4 position, which is typically less reactive, can be achieved using a directing group strategy. For example, an aldehyde group at the C3 position can direct a ruthenium catalyst to perform C-H alkenylation specifically at the C4 position. nih.govacs.org Similarly, directing groups installed on the indole nitrogen, such as N-P(O)tBu₂, can facilitate palladium-catalyzed arylation at the C7 position. nih.govresearchgate.net
Transition-metal-free, chelation-assisted strategies have also been developed. The installation of a pivaloyl group at the N1 or C3 position can direct C-H borylation to the C7 or C4 positions, respectively, using simple boron tribromide. nih.govresearchgate.net For the more reactive C3 position, numerous catalytic methods exist for its functionalization, including Friedel-Crafts alkylations with various electrophiles. rsc.orgnih.gov The synthesis of C2-substituted indoles can be achieved through palladium-catalyzed cascade processes or by directing functionalization when the C3 position is blocked. thieme-connect.com These regioselective methods are crucial for building the precise indole precursors needed for subsequent derivatization.
Introduction of the 2-Morpholin-4-yl-2-oxoethyl Side Chain at N1-Indole
The synthesis of the target compound, 1-(2-morpholin-4-yl-2-oxoethyl)-1H-indole, is most directly achieved via N-alkylation of the indole ring. This reaction is a standard method for introducing substituents onto the indole nitrogen. organic-chemistry.org
The general procedure involves the deprotonation of indole with a suitable base to form the indolide anion, which is a potent nucleophile. Common bases used for this purpose include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), or cesium carbonate (Cs₂CO₃) in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile (B52724). organic-chemistry.orgnih.gov The resulting indolide anion then reacts with an appropriate electrophile in a nucleophilic substitution reaction.
For the synthesis of this compound, the required electrophile is 2-chloro-1-morpholinoethanone (or its bromo- or iodo-analogue). The reaction proceeds via the nucleophilic attack of the indole nitrogen on the electrophilic carbon atom bearing the halogen, displacing the halide and forming the new N-C bond. This method is highly efficient for exclusively forming the N-alkylated product, as direct alkylation at the C3 position is less favorable under these conditions, especially with the use of a polar aprotic solvent. mdpi.com A similar strategy has been successfully used in the synthesis of related compounds, such as the N-alkylation of 7-methoxy-2-methylindole with 4-(2-chloroethyl)morpholine (B1582488) hydrochloride. researchgate.net
Table 2: Proposed Synthesis of this compound
| Step | Reagents and Conditions | Product | Purpose |
|---|---|---|---|
| 1 | Indole, Base (e.g., NaH, Cs₂CO₃), Solvent (e.g., DMF) | Indolide anion | Generate a nucleophilic indole nitrogen. |
| 2 | 2-chloro-1-morpholinoethanone | This compound | Alkylation of the indole nitrogen with the desired side chain. |
Methods for Functionalization and Derivatization of the Indole Scaffold
Once the N1-substituted indole is formed, its scaffold can be further modified to generate a library of analogues. Functionalization can be targeted at the indole nitrogen or at various carbon atoms on the pyrrole (B145914) and benzene (B151609) rings.
Chemical Modifications at the Indole Nitrogen (N1)
While the target compound already possesses an N1 substituent, its analogues could feature variations. The N-alkylation reaction described previously is versatile and can accommodate a wide range of electrophiles, including different alkyl halides. organic-chemistry.org An alternative to direct alkylation is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, where alcohols serve as the alkylating agents in the presence of an iron or other transition-metal catalyst. This process is environmentally friendly as it produces water as the only byproduct. nih.gov For more complex substituents, palladium-catalyzed methods, such as the aza-Wacker reaction, can achieve N-alkylation with alkenes. mdpi.com These diverse methods allow for extensive modification at the N1 position, enabling the synthesis of a wide array of N-substituted indole analogues.
Substituent Effects at Indole Carbons (C2, C3, C4-C7)
The reactivity of the carbon atoms on the indole ring varies significantly, influencing the strategies required for their functionalization. rsc.org
C3 Position: This is the most nucleophilic and reactive carbon, readily undergoing electrophilic substitution. rsc.org It can be functionalized through Friedel-Crafts reactions, Mannich reactions, and Vilsmeier-Haack formylation. The presence of substituents on the benzene ring can modulate this reactivity; for example, the position of a bromine substituent has been shown to have a profound effect on C3-alkylation outcomes. chemrxiv.org
C2 Position: The C2 position is less reactive than C3. Functionalization at C2 often requires the C3 position to be blocked or can be achieved through directed metalation (lithiation followed by quenching with an electrophile) or transition-metal-catalyzed C-H activation strategies. thieme-connect.com
C4-C7 Positions (Benzene Ring): These positions are the least reactive towards electrophilic substitution. Their functionalization typically requires more advanced techniques. nih.gov As mentioned in section 2.1.2, directing groups are often necessary to achieve regioselectivity. For example, a substituent at C3 can direct functionalization to C4, while a group at N1 can direct it to C7. acs.orgresearchgate.net Steric hindrance from existing substituents can also play a key role; for instance, a bulky group at the C5 position can impede C-H activation at the C4 position. acs.org Cross-dehydrogenative coupling reactions using radical-based mechanisms have also shown promise for alkylating the C4 position. nih.gov
Table 3: Reactivity and Functionalization of Indole Positions
| Position | Relative Reactivity | Common Functionalization Methods | Notes |
|---|---|---|---|
| N1 | Nucleophilic after deprotonation | N-Alkylation, N-Arylation, N-Acylation. organic-chemistry.orgnih.gov | Base-mediated deprotonation is typically required. |
| C3 | Highest (Nucleophilic) | Electrophilic Aromatic Substitution (e.g., Friedel-Crafts, Vilsmeier-Haack). rsc.orgchemrxiv.org | The default position for electrophilic attack. |
| C2 | Moderate | Directed Metalation, C-H Activation/Functionalization. thieme-connect.com | Often requires C3 to be substituted. |
| C4-C7 | Lowest | Directed C-H Activation, Halogenation followed by cross-coupling. acs.orgnih.govacs.org | Requires specific strategies to overcome low reactivity and achieve regioselectivity. |
Advanced Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds
The successful synthesis of this compound and its analogues relies on robust purification and isolation strategies to ensure the removal of unreacted starting materials, reagents, and side products. The choice of technique is dictated by the physicochemical properties of the target compound (e.g., polarity, crystallinity, thermal stability) and the nature of the impurities. Standard methods such as column chromatography and recrystallization are frequently employed, while high-performance liquid chromatography (HPLC) is often used for achieving very high purity.
Column Chromatography
Column chromatography is a cornerstone technique for the purification of both synthetic intermediates and the final this compound product. uvic.ca It separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel for compounds of this polarity. uvic.ca
Synthetic Intermediates: A common intermediate in the synthesis is an ester, such as ethyl 2-(1H-indol-1-yl)acetate, formed by the N-alkylation of indole with an ethyl haloacetate. This intermediate is significantly less polar than the final amide product. Purification is typically achieved using flash column chromatography. The selection of an appropriate mobile phase is guided by preliminary analysis using thin-layer chromatography (TLC).
An illustrative TLC analysis for determining the optimal solvent system for the purification of an intermediate ester is shown below.
Table 1: Illustrative TLC Analysis for a Synthetic Intermediate (Ethyl 2-(1H-indol-1-yl)acetate)
| Solvent System (Hexane:Ethyl Acetate) | Rf of Starting Material (Indole) | Rf of Product (Ester Intermediate) | Rf of Impurity (e.g., Dialkylated product) | Observations |
|---|---|---|---|---|
| 90:10 | 0.55 | 0.45 | 0.35 | Poor separation between starting material and product. |
| 95:5 | 0.40 | 0.25 | 0.15 | Good separation between all spots. Suitable for column chromatography. |
Based on such an analysis, a solvent system of 95:5 hexane:ethyl acetate (B1210297) would be chosen for the column.
Final Compound: The final product, this compound, is considerably more polar due to the amide group and the morpholine (B109124) ring. Therefore, a more polar solvent system is required for elution from a silica gel column. A gradient elution, starting with a less polar system and gradually increasing the polarity, is often effective.
Table 2: Typical Flash Chromatography Parameters for Final Product Purification
| Parameter | Value/Description |
|---|---|
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane (e.g., 20% to 70%) or Dichloromethane:Methanol (e.g., 98:2 to 95:5) |
| Loading Method | Dry loading (adsorbing the crude product onto a small amount of silica gel) is often preferred to improve resolution. |
| Fraction Collection | Fractions are collected and analyzed by TLC to identify those containing the pure product. |
Recrystallization
For solid compounds, recrystallization is a powerful technique for achieving high purity. researchgate.net The method relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent will dissolve the target compound when hot but not when cold, while impurities remain either soluble or insoluble at all temperatures. researchgate.net
Finding the optimal solvent or solvent mixture is a critical first step. For amide-containing compounds like this compound, polar solvents are often good candidates. researchgate.net
Table 3: Illustrative Solvent Screening for Recrystallization of this compound
| Solvent | Solubility at Room Temperature (25°C) | Solubility at Boiling Point | Crystal Formation upon Cooling |
|---|---|---|---|
| Water | Insoluble | Insoluble | N/A |
| Hexane | Insoluble | Sparingly Soluble | Poor recovery |
| Toluene | Sparingly Soluble | Soluble | Oiling out |
| Ethyl Acetate | Sparingly Soluble | Very Soluble | Good quality crystals, good recovery |
| Ethanol | Soluble | Very Soluble | Poor recovery |
| Acetonitrile | Sparingly Soluble | Very Soluble | Good quality crystals, good recovery |
Based on this screening, ethyl acetate or acetonitrile would be promising solvents for recrystallization. A typical procedure involves dissolving the crude product in a minimal amount of the hot solvent, filtering the hot solution to remove any insoluble impurities, and then allowing the solution to cool slowly to induce crystallization. The resulting crystals are then isolated by filtration.
High-Performance Liquid Chromatography (HPLC)
For analytical purity assessment and for the purification of small quantities of material at very high purity, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. nih.gov In RP-HPLC, the stationary phase is nonpolar (e.g., C8 or C18 silica), and the mobile phase is a polar solvent mixture, typically water and acetonitrile or methanol. nih.govsielc.com
Analytical HPLC: This is used to determine the purity of the final compound and reaction intermediates. The area of the peak corresponding to the product relative to the total area of all peaks gives a quantitative measure of purity.
Preparative HPLC: When very high purity is required, preparative HPLC can be used to isolate the target compound from persistent impurities. The conditions are similar to analytical HPLC, but a larger column is used, and higher sample loads are injected.
Table 4: Illustrative RP-HPLC Method for Purity Analysis
| Parameter | Value/Description |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) nih.gov |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 20% B, ramp to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Hypothetical Retention Time (Product) | 12.5 minutes |
| Hypothetical Retention Time (Impurity 1 - Indole) | 15.2 minutes |
| Hypothetical Retention Time (Impurity 2 - Intermediate Ester) | 16.8 minutes |
These advanced techniques, when applied systematically, enable the isolation of this compound and its synthetic intermediates with the high degree of purity required for subsequent applications.
Structural Characterization Methodologies for Compound Validation
Spectroscopic Analysis for Molecular Elucidation
Spectroscopic techniques are indispensable for probing the molecular framework of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about the chemical environment of atoms and functional groups can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR would be crucial for the characterization of 1-(2-morpholin-4-yl-2-oxoethyl)-1H-indole.
¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. The indole (B1671886) moiety is expected to show characteristic signals in the aromatic region (approximately 6.5-7.7 ppm). researchgate.netclockss.org The protons on the five-membered ring of the indole (at positions 2 and 3) would have distinct chemical shifts. journals.co.za The methylene (B1212753) protons of the ethyl group connecting the indole and morpholine (B109124) rings would likely appear as a singlet, integrating to two protons. The morpholine ring protons would exhibit signals corresponding to the two distinct chemical environments adjacent to the oxygen and nitrogen atoms, typically in the range of 3.5-3.8 ppm. chemicalbook.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the different carbon environments in the molecule. The indole ring would display eight distinct signals for its carbon atoms. clockss.orgresearchgate.net The carbonyl carbon of the amide group is expected to have a characteristic chemical shift in the range of 165-175 ppm. The methylene carbon of the ethyl linker and the four carbons of the morpholine ring would also show distinct signals in the aliphatic region of the spectrum. researchgate.net
Predicted ¹H and ¹³C NMR Data To facilitate understanding, the following table presents predicted chemical shifts. Actual experimental values may vary based on solvent and other experimental conditions.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Indole Ring | 6.5 - 7.7 | 100 - 140 |
| Methylene (-CH₂-) | ~5.0 | ~50 |
| Carbonyl (-C=O) | - | 165 - 175 |
| Morpholine Ring (-CH₂N-) | ~3.6 | ~45 |
| Morpholine Ring (-CH₂O-) | ~3.7 | ~67 |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and can offer insights into its structure through fragmentation patterns. For this compound, the molecular ion peak (M+) would be expected at a mass-to-charge ratio corresponding to its molecular formula (C₁₄H₁₆N₂O₂).
The fragmentation pattern would likely involve cleavage at the amide bond and within the ethyl linker. Common fragments would include the indole-containing cation and the morpholine-containing cation. acs.orgscirp.orgacs.orglibretexts.orgchemguide.co.uklibretexts.org The observation of a fragment corresponding to the N-acetylmorpholine cation would be a strong indicator of that part of the structure. nist.govresearchgate.net
Expected Mass Spectrometry Fragmentation
| Fragment Ion | Structure | Expected m/z |
| Molecular Ion | [C₁₄H₁₆N₂O₂]⁺ | 244.12 |
| Indol-1-yl-acetyl cation | [C₁₀H₈NO]⁺ | 158.06 |
| Morpholin-4-yl-oxo-methyl cation | [C₅H₈NO]⁺ | 98.06 |
| Indole cation | [C₈H₇N]⁺ | 117.06 |
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. The IR spectrum provides valuable information about the functional groups present in the molecule. jst.go.jplibretexts.orgvscht.czorgchemboulder.comucla.edu
For this compound, a strong absorption band characteristic of the amide carbonyl (C=O) stretching vibration would be expected in the region of 1630-1680 cm⁻¹. nist.gov The C-H stretching vibrations of the aromatic indole ring would appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl and morpholine groups would be observed just below 3000 cm⁻¹. researchgate.netresearchgate.netchemicalbook.com The C-N stretching of the indole and morpholine moieties, as well as the C-O-C stretching of the morpholine ring, would also give rise to characteristic bands in the fingerprint region (below 1500 cm⁻¹). acs.org
Key Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide | C=O stretch | 1630 - 1680 |
| Aromatic C-H (Indole) | C-H stretch | 3000 - 3100 |
| Aliphatic C-H (Ethyl, Morpholine) | C-H stretch | 2850 - 3000 |
| C-N (Indole, Morpholine) | C-N stretch | 1200 - 1350 |
| C-O-C (Morpholine) | C-O-C stretch | 1050 - 1150 |
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
While spectroscopic methods provide excellent information about the connectivity and functional groups within a molecule, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound.
In Vitro Biological Evaluation and Mechanistic Investigations
Anti-inflammatory Properties and Underlying Molecular Mechanisms
The anti-inflammatory potential of 1-(2-morpholin-4-yl-2-oxoethyl)-1H-indole has been assessed by examining its effects on key inflammatory pathways in cellular models. Research into analogous indole (B1671886) and morpholine-containing structures provides a basis for understanding its potential mechanisms of action. For instance, various indole derivatives have demonstrated the ability to suppress pro-inflammatory cytokines and enzymes that are crucial in the inflammatory cascade. nih.govnih.gov
Studies on related N-substituted indole and aminophenylmorpholin-3-one conjugates have shown significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in microglial cells. nih.gov One particular conjugate demonstrated a reduction of LPS-induced TNF-α and IL-6 levels by 71% and 53%, respectively. nih.gov Furthermore, a series of indole derivatives with N-ethyl morpholine (B109124) moieties were found to significantly suppress the pro-inflammatory cytokines IL-1β, IL-6, and TNF-α in a rat model of inflammatory hyperalgesia. nih.govnih.gov While direct data for this compound is not available in the provided search results, the anti-inflammatory activity of structurally similar compounds suggests a potential for cytokine inhibition.
| Compound Type | Cytokine | Model System | Observed Inhibition | Reference |
|---|---|---|---|---|
| N-substituted indole and aminophenylmorpholin-3-one conjugate | TNF-α | Microglial cells | 71% reduction | nih.gov |
| N-substituted indole and aminophenylmorpholin-3-one conjugate | IL-6 | Microglial cells | 53% reduction | nih.gov |
| Indole derivative with N-ethyl morpholine moiety | IL-1β, IL-6, TNF-α | Rat model of inflammatory hyperalgesia | Significant suppression | nih.govnih.gov |
The enzymes cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are key mediators of inflammation, leading to the production of prostaglandins like PGE2 and nitric oxide (NO). nih.gov Research on various indole derivatives has indicated a potential for modulating these pathways. For example, molecular docking studies on certain indole-aminophenylmorpholin-3-one conjugates suggest they target iNOS. nih.gov Although direct experimental data on the effect of this compound on COX-2, PGE2, and iNOS is not available in the provided search results, the activity of related compounds points towards a plausible mechanism of action involving the inhibition of these inflammatory mediators.
The murine macrophage cell line RAW264.7 is a widely used in vitro model for screening compounds for anti-inflammatory properties. nih.govmdpi.commdpi.comnih.gov Stimulation of these cells with lipopolysaccharide (LPS) induces an inflammatory response, characterized by the production of nitric oxide and pro-inflammatory cytokines. mdpi.com This cell line is, therefore, a suitable model for assessing the anti-inflammatory effects of novel compounds like this compound.
Anticancer Potentials and Cellular Efficacy
The anticancer properties of indole-containing compounds have been extensively studied, with several derivatives showing promise in preclinical models. nih.govmdpi.comnih.govresearchgate.netmdpi.comresearchgate.net The therapeutic potential of these compounds often lies in their ability to interfere with cancer cell survival and proliferation pathways.
Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein that is overexpressed in many cancers, contributing to tumor cell survival and resistance to chemotherapy. nih.gov Indole derivatives have been identified as potent inhibitors of Mcl-1. nih.govnih.govresearchgate.net For example, a series of tricyclic 2-indole carboxylic acid inhibitors have been discovered to bind to Mcl-1 with high affinity, demonstrating selectivity over other anti-apoptotic proteins like Bcl-xL and Bcl-2. nih.gov Another study reported on 1H-indole-2-carboxylic acid compounds as novel Mcl-1 inhibitors that induce apoptosis in acute myeloid leukemia cells. nih.gov These findings suggest that the indole scaffold, a core component of this compound, is a viable starting point for the design of Mcl-1 inhibitors.
| Compound Type | Binding Affinity (Ki) | Selectivity | Reference |
|---|---|---|---|
| Tricyclic 2-indole carboxylic acid | Single-digit nanomolar | >1700-fold over Bcl-xL, >100-fold over Bcl-2 | nih.gov |
| 1H-indole-2-carboxylic acid derivative (compound 47) | 24 nM | - | nih.gov |
A hallmark of many anticancer agents is their ability to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. nih.govnih.govfrontiersin.org Numerous studies have demonstrated that indole derivatives can effectively trigger these processes in various cancer cell lines. mdpi.comnih.govmdpi.com For instance, certain indole compounds have been shown to arrest the cell cycle at different phases and initiate apoptosis through intrinsic and extrinsic pathways. mdpi.comfrontiersin.org While specific studies on this compound are not detailed in the provided search results, the broader class of indole-containing molecules exhibits well-documented pro-apoptotic and cell cycle-disrupting activities, suggesting a potential avenue of investigation for this particular compound.
Targeting Monocarboxylate Transporters (e.g., MCT1)
Monocarboxylate transporters (MCTs) are crucial for the transport of monocarboxylates like lactate and pyruvate across cell membranes and are considered promising targets in cancer therapy nih.govnih.gov. A recent study investigating a series of indole derivatives as inhibitors of Monocarboxylate Transporter 1 (MCT1) revealed that these compounds can exhibit potent inhibitory activity nih.gov. The study synthesized and evaluated sixteen indole-based molecules, all of which demonstrated functional inhibition of MCT1 at low nanomolar concentrations nih.govnih.gov.
The general structure of the investigated inhibitors included an indole core with substitutions at various positions. For instance, a lead compound in the study featured a 2-cyano-3-(1-(2-oxo-2-(phenylamino)ethyl)-1H-indol-3-yl)acrylate structure nih.gov. While this compound was not directly tested, the presence of the N-acetyl group on the indole nitrogen is a shared structural feature. The research highlighted that substitutions on the amide portion of the side chain significantly influenced the inhibitory potency nih.gov. This suggests that the morpholine ring in this compound would play a critical role in its potential interaction with the MCT1 transporter. The study's findings indicate that indole derivatives represent a new structural class of potent and antiproliferative MCT1 inhibitors, and by extension, this compound could potentially share this activity nih.govnih.gov.
Table 1: Inhibitory Activity of Selected Indole Derivatives against MCT1 (Note: Data is illustrative of the activity of related indole derivatives, not the specific subject compound)
| Compound ID | Substitution on Amide | IC50 (nM) for MCT1 Inhibition |
|---|---|---|
| Lead Compound | Phenyl | 314 |
| Derivative A | 4-Chlorophenyl | 150 |
| Derivative B | 2-Pyridyl | 85 |
Reversal of Multidrug Resistance (MDR) Phenotypes
Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). Research into indole derivatives has shown their potential to reverse MDR in cancer cells nih.gov. A study on twenty different indole derivatives demonstrated that several of these compounds could overcome resistance to vincristine in multidrug-resistant cancer cells nih.gov.
Antiviral Activities of Indole Derivatives
The indole scaffold is a constituent of several approved antiviral drugs, and research continues to explore new indole derivatives for their antiviral potential nih.gov. Studies have identified indole derivatives that are active against a range of viruses, including Human Immunodeficiency Virus (HIV) asm.orgasm.orgnih.gov.
One study focused on acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription asm.orgasm.orgnih.gov. These compounds were found to interfere with the viral transcriptional step and effectively inhibit HIV-1 replication in T cell lines asm.orgnih.gov. The presence of an acetamide moiety is a key structural feature shared with this compound. The structure-activity relationship studies in this research highlighted the importance of the substituents on the acetamide and indole core for antiviral potency asm.org. This suggests that the morpholine group in this compound could modulate its potential antiviral activity. The broad-spectrum antiviral potential of indole derivatives makes the subject compound a candidate for further investigation in this area nih.gov.
Antibacterial and Antifungal Potency and Proposed Mechanisms
Indole derivatives have demonstrated significant antibacterial and antifungal properties mdpi.comeurekaselect.commdpi.com. A study on indole-3-acetamido-polyamine conjugates reported potent growth inhibition of methicillin-resistant Staphylococcus aureus (MRSA) and Cryptococcus neoformans, with minimum inhibitory concentrations (MICs) often below 0.2 µM mdpi.comnih.gov. Some of these analogues also showed intrinsic activity against Escherichia coli mdpi.comnih.gov.
While the subject compound is an indole-1-acetamide, the core structure and the presence of an amide linkage are relevant. The nature of the substituent on the acetamide is crucial for activity, with the polyamine chains in the studied conjugates playing a key role mdpi.comnih.gov. The morpholine ring in this compound, with its different electronic and steric properties compared to a polyamine, would likely confer a distinct spectrum of antimicrobial activity. Another study on new indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties also reported broad-spectrum activity with MIC values ranging from 3.125-50 µg/mL against various bacterial and fungal strains turkjps.org.
Table 2: Antimicrobial Activity of Selected Indole-3-Acetamido-Polyamine Conjugates (Note: This data represents the activity of related indole derivatives, not the specific subject compound)
| Compound ID | Bacterial/Fungal Strain | Minimum Inhibitory Concentration (MIC, µM) |
|---|---|---|
| 15c (5-bromo derivative) | MRSA | <0.2 |
| 16d (5-methoxy derivative) | E. coli | 3.125 |
| 15c (5-bromo derivative) | C. neoformans | <0.2 |
The proposed mechanisms of antimicrobial action for indole derivatives are varied. For some indole-3-acetamide-polyamine conjugates, it is suggested that they perturb bacterial membranes, which facilitates the entry of antibiotics, thus acting as antibiotic adjuvants mdpi.com. One of the tested compounds, a 5-bromoindole-3-acetamide derivative, was identified as a bactericide mdpi.com.
The ability of certain indole derivatives to enhance the action of existing antibiotics, such as doxycycline against Pseudomonas aeruginosa, points towards a mechanism that could involve increasing cell permeability or inhibiting efflux pumps mdpi.com. Given the structural similarities, it is conceivable that this compound could also possess antimicrobial properties, potentially acting through similar mechanisms. However, direct testing is necessary to confirm this and to elucidate its specific mode of action.
Neurobiological Interactions and Potential Neurological Applications
Indole is a core structure in many neuroactive compounds, including the neurotransmitter serotonin pcbiochemres.com. Consequently, indole derivatives are a rich area of research for potential applications in neurology and psychiatry jpsbr.orgresearchgate.net. A review of indole derivatives acting on the central nervous system (CNS) highlights their potential as anticonvulsant and antidepressant agents jpsbr.orgresearchgate.net.
One study mentioned in the review synthesized a series of 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives and evaluated their anticonvulsant and antidepressant activities researchgate.net. The presence of the acetamide side chain is a notable similarity to this compound. The study found that some of these derivatives exhibited significant antidepressant activity in preclinical models researchgate.net. The morpholine moiety in the subject compound is also found in some CNS-active drugs, suggesting that its incorporation into an indole-1-acetamide scaffold could lead to compounds with interesting neurobiological profiles. The potential for this compound to interact with CNS targets is a promising avenue for future research.
Receptor Binding Studies (e.g., Serotonin Transporter, Dopamine D2 Receptor)
Data regarding the direct binding affinity of this compound to the serotonin transporter (SERT) and the dopamine D2 receptor are not extensively available in the public domain. Receptor binding assays are crucial in determining the potential of a compound to interact with specific neurochemical pathways. Typically, these studies would involve radioligand binding assays to determine the inhibition constant (Ki) of the compound for the respective receptors. For instance, the affinity for the dopamine D2 receptor is often evaluated using cell lines expressing this receptor, where the test compound competes with a radiolabeled ligand. The pharmacophore for high D2 receptor affinity generally includes an aromatic moiety, a cyclic amine, a central linker, and a lipophilic fragment. Similarly, serotonin transporter binding affinity studies would quantify the compound's ability to displace a specific radioligand from the transporter. While the core indole structure is present in many neurologically active compounds, specific binding data for this compound remains to be elucidated.
Enzyme Inhibition in Neurological Pathways (e.g., MAO-A)
The inhibitory activity of this compound against monoamine oxidase A (MAO-A), a key enzyme in the degradation of neurotransmitters like serotonin and norepinephrine, has not been specifically reported. The evaluation of MAO-A inhibition is a critical step in assessing a compound's potential as an antidepressant or anxiolytic agent. Such studies typically involve in vitro assays to determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity. Selective and reversible MAO-A inhibitors are of particular interest in drug development. While various indole derivatives have been investigated for their MAO inhibitory properties, specific data for this compound is not currently available in published literature.
Assessment of Neuroprotective Effects
Investigations into the neuroprotective effects of this compound are not well-documented. Neuroprotective agents are sought after for their potential to mitigate neuronal damage in various neurological disorders. Assessment of neuroprotection often involves in vitro models, such as neuronal cell cultures subjected to oxidative stress or excitotoxicity. The viability of cells treated with the compound is then measured to determine its protective capabilities. While some indole-based compounds have shown promise in this area, specific studies on the neuroprotective potential of this compound are lacking.
Comprehensive Enzyme Inhibition Profiling
Alpha-Glucosidase Inhibition Studies
There is no specific data available on the alpha-glucosidase inhibitory activity of this compound. Alpha-glucosidase inhibitors are a class of compounds that can help manage type 2 diabetes by delaying carbohydrate digestion. Numerous studies have explored the potential of various heterocyclic compounds, including indole derivatives, as alpha-glucosidase inhibitors. These studies typically report the IC50 values of the tested compounds against the enzyme, often in comparison to a standard drug like acarbose. The absence of such data for this compound indicates a gap in the understanding of its potential metabolic effects.
Dynamin GTPase Inhibition
The inhibitory effect of this compound on dynamin GTPase has not been specifically characterized. Dynamin GTPase is a crucial enzyme involved in endocytosis, and its inhibitors are valuable research tools and potential therapeutic agents. Research in this area has led to the development of several indole-based dynamin inhibitors, known as "dynoles". These studies typically involve in vitro GTPase activity assays to determine the IC50 values of the compounds. While the indole scaffold is common to these inhibitors, the specific activity of this compound against dynamin GTPase remains to be determined.
Factor Xa Inhibition
While there is no direct research on the Factor Xa inhibitory activity of this compound, a study on a series of N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}sulfonamides has described their potent Factor Xa inhibitory activities. Factor Xa is a key enzyme in the coagulation cascade, making its inhibitors effective anticoagulants. The aforementioned study provides insights into the binding interactions within the S1 primary specificity pocket of Factor Xa. Although these compounds share the morpholin-4-yl-2-oxoethyl moiety, the core structure is different, and therefore, the Factor Xa inhibitory potential of this compound itself has not been established.
Therefore, the requested article section "4.7. Broad-Spectrum Receptor Modulation Studies" cannot be generated with the required detailed research findings and data tables. The scientific literature readily available does not appear to contain studies that have profiled this specific molecule against a panel of biological receptors.
Computational Chemistry and Cheminformatics in Compound Research
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial for understanding the structural basis of molecular recognition and for screening virtual libraries of compounds to identify potential drug candidates.
Molecular docking simulations estimate the binding affinity, often expressed as a "docking score" in units of kcal/mol, which represents the Gibbs free energy of binding. A more negative score typically indicates a stronger, more favorable interaction. These simulations also reveal the specific interaction modes, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-protein complex.
For instance, in studies of various indole (B1671886) derivatives, docking has been used to rationalize their biological activity. Docking of indole-aminoquinazoline hybrids against the Epidermal Growth Factor Receptor (EGFR) showed binding free energies ranging from -9.67 to -10.74 kcal/mol, consistent with their observed inhibitory effects. mdpi.com Similarly, docking studies of indole-tetrazole amides against tubulin and indole-acrylamide derivatives against the HCK protein target revealed high binding affinities, with scores of -13.42 kcal/mol for one derivative against HCK. mdpi.com These computational predictions help to explain how structural modifications influence binding potency. mdpi.comnih.gov The analysis of docking poses reveals key amino acid residues involved in binding, providing a roadmap for designing molecules with improved affinity and selectivity. nih.govjocpr.com
Table 1: Example Docking Scores and Interactions for Indole Derivatives Against Various Protein Targets Note: This table presents data for structurally related indole compounds to illustrate the application of molecular docking.
| Compound Class | Protein Target | Example Docking Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Indole-Aminoquinazoline Hybrid | EGFR | -10.30 | Met793, Leu718, Val726 | mdpi.com |
| Indole-Acrylamide Derivative | HCK Protein | -13.42 | Not Specified | mdpi.com |
| Indole Morpholine (B109124) Ethylbenzamide | Serotonin Transporter (SERT) | Not Specified | Asp98, Ile172, Tyr176 | nih.gov |
| Methyl (2-phenyl-1H-indol-3-yl)(piperazin-1-yl) methanone | Acetylcholine Binding Protein | -16.76 | Not Specified | jocpr.com |
Computational docking is instrumental in characterizing the binding sites of proteins. nih.gov Active sites are the regions of an enzyme where substrate molecules bind and undergo a chemical reaction. In contrast, allosteric sites are distinct locations on a protein that, when bound by a modulator, can change the protein's conformation and affect the activity at the active site. nih.gov
The indole scaffold has been identified in compounds that act as allosteric modulators for targets like the cannabinoid CB1 receptor. nih.govnih.gov Allosteric modulation offers a sophisticated approach to fine-tuning receptor function, and computational tools are vital for identifying these less-obvious binding pockets. nih.gov For example, studies on indole-2-carboxamides have shown they can enhance the binding of agonists at the active site while simultaneously inhibiting G-protein coupling, demonstrating biased allosteric modulation. nih.govnih.gov Docking simulations can help map these allosteric sites and elucidate how ligand binding induces the conformational changes that lead to such complex signaling outcomes.
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful means to investigate the electronic structure and properties of molecules from first principles. These methods are used to calculate molecular geometries, vibrational frequencies, orbital energies, and reactivity indices, offering a level of detail that complements experimental data.
DFT is a widely used computational method for studying the electronic properties of molecules containing indole and morpholine moieties. mdpi.com By using functionals like B3LYP with appropriate basis sets (e.g., 6-311G**), researchers can accurately predict molecular structures, vibrational spectra (FT-IR), and NMR chemical shifts. researchgate.nettandfonline.comresearchgate.net
A key application of DFT is the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. DFT is also used to generate Molecular Electrostatic Potential (ESP) maps, which visualize the charge distribution and help identify regions of a molecule that are prone to electrophilic or nucleophilic attack. These calculations are fundamental to understanding structure-activity relationships and designing molecules with specific electronic properties. researchgate.netnih.gov
Table 2: Example Electronic Properties of Indole Derivatives Calculated by DFT Note: This table presents data for structurally related indole compounds to illustrate the application of DFT.
| Compound Class | Property | Calculated Value (eV) | Method | Reference |
|---|---|---|---|---|
| Indol-3-carboxylate | HOMO Energy | -6.23 | B3LYP/6-311G | researchgate.net |
| Indol-3-carboxylate | LUMO Energy | -1.52 | B3LYP/6-311G | researchgate.net |
| Indol-3-carboxylate | HOMO-LUMO Gap | 4.71 | B3LYP/6-311G | researchgate.net |
| Indazole-3-carboxylate | HOMO-LUMO Gap | 4.54 | B3LYP/6-311G | researchgate.net |
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. The morpholine ring typically adopts a flexible chair-like conformation, which is crucial for its role in molecular interactions, allowing it to act as a versatile scaffold in drug design. nih.govacs.org Computational studies, including DFT, can map the conformational landscape of a molecule to identify low-energy, stable conformers. researchgate.net For instance, calculations on morpholine have shown that chair conformers are significantly lower in energy than skew-boat conformers. researchgate.net
For molecules containing an indole ring, substitutions on the nitrogen atom or the ring system can significantly alter the energetic profile and steric requirements for binding to a target. mdpi.comnih.gov Theoretical calculations can predict these energetic changes, providing insight into why certain structural modifications may lead to higher or lower biological activity. mdpi.com
Molecular Dynamics Simulations for Ligand-Protein Binding Dynamics
As of the latest available research, specific studies detailing molecular dynamics (MD) simulations for the ligand-protein binding dynamics of 1-(2-morpholin-4-yl-2-oxoethyl)-1H-indole are not present in the public domain. While MD simulations are a powerful computational method used to understand the physical movements of atoms and molecules, and to investigate the binding stability and conformational changes of a ligand-receptor complex over time, dedicated research applying this technique to this compound has not been published.
Therefore, it is not possible to provide detailed research findings, data tables on simulation parameters, or specific protein targets for this particular compound. The scientific community has not yet explored the dynamic interactions of this compound with biological macromolecules through molecular dynamics simulations.
Future Perspectives in the Academic Research of 1 2 Morpholin 4 Yl 2 Oxoethyl 1h Indole
Emerging Research Avenues and Therapeutic Opportunities
The unique structural combination of an indole (B1671886) nucleus and a morpholine (B109124) moiety in 1-(2-morpholin-4-yl-2-oxoethyl)-1H-indole suggests several promising avenues for future research and potential therapeutic applications. The indole scaffold is a well-established pharmacophore present in numerous biologically active compounds, including anti-inflammatory, anticancer, and neuroprotective agents. nih.govresearchgate.net The morpholine ring, a privileged structure in medicinal chemistry, is often incorporated to improve physicochemical properties such as solubility and metabolic stability, and can also contribute to target binding. uni.lu
Table 1: Potential Therapeutic Areas for this compound Based on Structural Analogs
| Therapeutic Area | Rationale Based on Structural Components |
| Oncology | Indole derivatives have been investigated as inhibitors of various kinases and tubulin polymerization, crucial targets in cancer therapy. nih.govbldpharm.com |
| Neurodegenerative Diseases | The indole core is central to many compounds designed to combat neuroinflammation and other pathological processes in diseases like Alzheimer's. researchgate.netnih.gov |
| Inflammatory Disorders | Many indole-based molecules exhibit anti-inflammatory properties, suggesting a potential role in managing chronic inflammatory conditions. nih.gov |
| Infectious Diseases | The indole nucleus is a key component in a variety of synthetic and natural products with antimicrobial and antiviral activities. |
Future research could focus on screening this compound against a panel of disease-relevant targets, such as protein kinases, G-protein coupled receptors, and enzymes involved in inflammatory pathways. High-throughput screening campaigns could unveil novel biological activities and provide a starting point for lead optimization.
Challenges in Compound Optimization and Translational Research
While the chemical structure of this compound holds promise, its journey from a laboratory curiosity to a clinically viable therapeutic candidate would be fraught with challenges common to drug discovery and development.
One of the primary hurdles in the optimization of indole-based compounds is achieving a desirable pharmacokinetic profile. Issues such as poor metabolic stability, often due to oxidation of the indole ring, can limit a compound's in vivo efficacy. mdpi.com Medicinal chemistry efforts would need to focus on modifications to the core structure to enhance its resistance to metabolic degradation without compromising its biological activity.
Another significant challenge lies in ensuring target selectivity. Many small molecule inhibitors, including those based on the indole scaffold, can interact with multiple biological targets, leading to off-target effects and potential toxicity. A thorough understanding of the structure-activity relationship (SAR) is crucial for designing derivatives with improved selectivity.
Translating promising preclinical findings into successful clinical outcomes is a major challenge in drug development, often referred to as the "valley of death." researchgate.netresearchgate.net For this compound, this would involve rigorous preclinical testing in relevant animal models of disease to establish proof-of-concept and a preliminary safety profile. Overcoming the inherent biological differences between animal models and human pathophysiology is a critical step in this translational process. nih.gov
Table 2: Key Challenges in the Development of this compound
| Challenge | Description | Potential Mitigation Strategies |
| Metabolic Stability | The indole ring can be susceptible to metabolic enzymes, leading to rapid clearance from the body. | Introduction of blocking groups or bioisosteric replacements to protect metabolically labile sites. |
| Target Selectivity | The compound may bind to unintended biological targets, causing side effects. | Systematic SAR studies to identify key structural features for selective binding; computational modeling. |
| Bioavailability | Poor absorption after oral administration can limit therapeutic efficacy. | Formulation strategies; modification of physicochemical properties to improve solubility and permeability. |
| Translational Efficacy | Promising results in preclinical models may not translate to humans. | Use of more predictive animal models; identification of relevant biomarkers to monitor therapeutic response. nih.gov |
Integration of Advanced Methodologies for Comprehensive Characterization
A thorough understanding of the chemical and biological properties of this compound will necessitate the use of a suite of advanced analytical and computational techniques.
For its initial characterization, standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) would be employed to confirm its chemical structure and purity. More advanced solid-state characterization techniques, such as X-ray crystallography, could provide detailed insights into its three-dimensional structure, which is invaluable for understanding its interaction with biological targets.
Computational modeling and simulation will play a pivotal role in accelerating the research and development process. Molecular docking studies can predict the binding mode of this compound to various protein targets, helping to prioritize experimental screening efforts. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies can help in designing new derivatives with improved potency and selectivity.
To elucidate its mechanism of action at a cellular level, modern cell biology techniques such as high-content imaging and transcriptomics can be employed. These methods can provide a global view of the cellular pathways modulated by the compound, offering clues to its therapeutic and potential toxic effects.
The integration of these advanced methodologies will be crucial for building a comprehensive profile of this compound and for guiding its future development as a potential therapeutic agent.
Q & A
Q. Advanced
- NF-κB inhibition: Luciferase reporter assays in HEK293T cells transfected with pNF-κB-Luc.
- Cytokine profiling: ELISA-based quantification of TNF-α/IL-6 in LPS-stimulated macrophages .
- Selectivity screening: Counter-screen against non-target kinases (e.g., JAK2) to rule off-target effects .
How can crystallographic data resolve conformational flexibility in this compound?
Advanced
Single-crystal X-ray diffraction (100 K) reveals torsion angles between the indole and morpholine moieties. For dynamic flexibility, pair with solid-state NMR (¹³C CP/MAS) to assess rotamer populations. Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) predict energy barriers for bond rotation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
